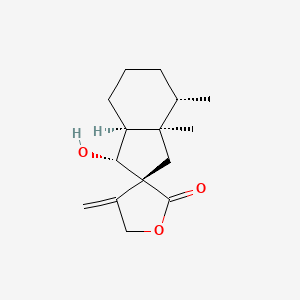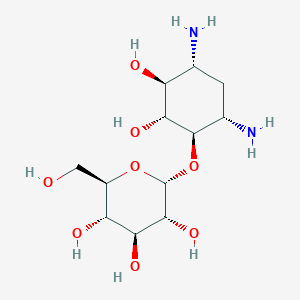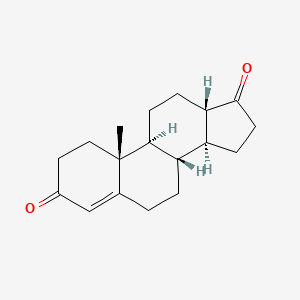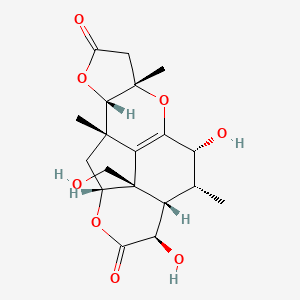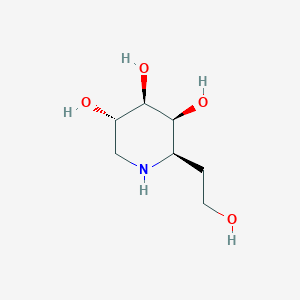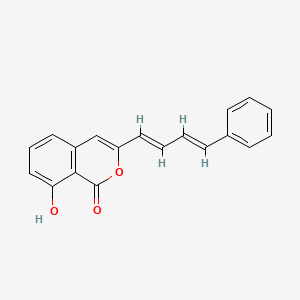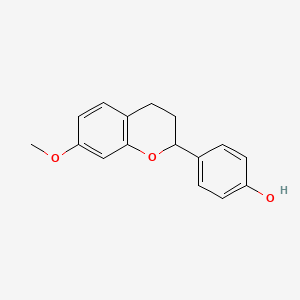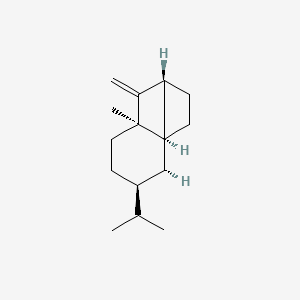
Sativene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sativene is a sesquiterpene that is octahydro-1H-1,4-methanoindene bearing methyl, isopropyl and methylene substituents at positions 4, 7 and 8 respectively (the 1R,3aS,4R,7R,7aR-isomer). It is a sesquiterpene and a bridged compound.
Applications De Recherche Scientifique
Synthesis and Chemical Applications
- Sativene, a sesquiterpenoid, has been a subject of interest in the field of organic synthesis. A formal total synthesis of racemic sativene has been achieved, utilizing key reactions like intramolecular cyclization, Grignard reaction, and ionic hydrogenation. This synthesis process yields 3-isopropyl-6-methyltricyclo[4.4.0.0(2,8)]decan-7-one, a precursor to sativene, demonstrating its potential in the field of organic chemistry and natural products (Karimi, 2001).
Biological Properties and Applications
- Seco-sativene sesquiterpenoids, derived from sativene, display intriguing biological activities. These compounds have shown both phytotoxic effects and plant growth-promoting activities. The review on seco-sativene sesquiterpenoids provides insights into their structures, bioactivities, and biosynthesis, indicating a significant potential for application in agricultural sciences (Li et al., 2020).
Applications in Cancer Research
- New sativene sesquiterpenoids isolated from the endophytic fungus Bipolaris eleusines have been identified, with some compounds showing weak inhibitory activities against lung and breast cancer cells. This suggests the potential of sativene derivatives in cancer research and therapy (Ai et al., 2015).
Implications in Fungal Pathogens Research
- Research on the barley and wheat fungal pathogen Bipolaris sorokiniana revealed new sativene-type sesquiterpenoid natural products. These compounds were evaluated for their phytotoxic activity, offering insights into the role of sativene derivatives in plant pathology and the development of new agricultural treatments (Phan et al., 2019).
Propriétés
Formule moléculaire |
C15H24 |
|---|---|
Poids moléculaire |
204.35 g/mol |
Nom IUPAC |
(1S,2R,3R,6R,8R)-6-methyl-7-methylidene-3-propan-2-yltricyclo[4.4.0.02,8]decane |
InChI |
InChI=1S/C15H24/c1-9(2)11-7-8-15(4)10(3)12-5-6-13(15)14(11)12/h9,11-14H,3,5-8H2,1-2,4H3/t11-,12+,13+,14-,15+/m1/s1 |
Clé InChI |
VOBBUADSYROGAT-FQKPHLNHSA-N |
SMILES isomérique |
CC(C)[C@H]1CC[C@@]2([C@@H]3[C@H]1[C@H](C2=C)CC3)C |
SMILES canonique |
CC(C)C1CCC2(C3C1C(C2=C)CC3)C |
Synonymes |
sativene |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




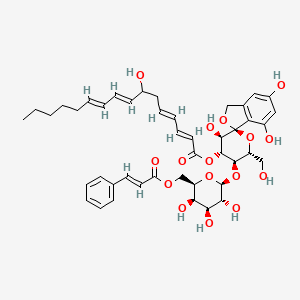
![(2E,4E)-N-[(1S,5S,6R)-5-hydroxy-5-{(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopent-1-en-1-yl)amino]-7-oxohepta-1,3,5-trien-1-yl}-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-7-methylocta-2,4-dienamide](/img/structure/B1246700.png)
